Cas no 2171192-80-4 ((3R)-3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-fluorophenylformamido}pentanoic acid)

(3R)-3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-fluorophenylformamido}pentanoic acid structure
2171192-80-4 structure
Product name:(3R)-3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-fluorophenylformamido}pentanoic acid
CAS No:2171192-80-4
MF:C27H25FN2O5
Molecular Weight:476.496210813522
CID:5796462
PubChem ID:165579265

(3R)-3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-fluorophenylformamido}pentanoic acid 化学的及び物理的性質

名前と識別子

    • (3R)-3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-fluorophenylformamido}pentanoic acid
    • 2171192-80-4
    • EN300-1575555
    • (3R)-3-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-fluorophenyl]formamido}pentanoic acid
    • インチ: 1S/C27H25FN2O5/c1-2-17(14-25(31)32)29-26(33)16-11-12-24(23(28)13-16)30-27(34)35-15-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-13,17,22H,2,14-15H2,1H3,(H,29,33)(H,30,34)(H,31,32)/t17-/m1/s1
    • InChIKey: MAAZGTGNRSJKRT-QGZVFWFLSA-N
    • SMILES: FC1C=C(C=CC=1NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)C(N[C@@H](CC(=O)O)CC)=O

計算された属性

  • 精确分子量: 476.17475006g/mol
  • 同位素质量: 476.17475006g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 6
  • 重原子数量: 35
  • 回転可能化学結合数: 9
  • 複雑さ: 742
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4.5
  • トポロジー分子極性表面積: 105Ų

(3R)-3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-fluorophenylformamido}pentanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1575555-0.05g
(3R)-3-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-fluorophenyl]formamido}pentanoic acid
2171192-80-4
0.05g
$2829.0 2023-06-04
Enamine
EN300-1575555-5.0g
(3R)-3-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-fluorophenyl]formamido}pentanoic acid
2171192-80-4
5g
$9769.0 2023-06-04
Enamine
EN300-1575555-2500mg
(3R)-3-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-fluorophenyl]formamido}pentanoic acid
2171192-80-4
2500mg
$6602.0 2023-09-24
Enamine
EN300-1575555-500mg
(3R)-3-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-fluorophenyl]formamido}pentanoic acid
2171192-80-4
500mg
$3233.0 2023-09-24
Enamine
EN300-1575555-1000mg
(3R)-3-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-fluorophenyl]formamido}pentanoic acid
2171192-80-4
1000mg
$3368.0 2023-09-24
Enamine
EN300-1575555-5000mg
(3R)-3-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-fluorophenyl]formamido}pentanoic acid
2171192-80-4
5000mg
$9769.0 2023-09-24
Enamine
EN300-1575555-0.25g
(3R)-3-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-fluorophenyl]formamido}pentanoic acid
2171192-80-4
0.25g
$3099.0 2023-06-04
Enamine
EN300-1575555-0.5g
(3R)-3-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-fluorophenyl]formamido}pentanoic acid
2171192-80-4
0.5g
$3233.0 2023-06-04
Enamine
EN300-1575555-100mg
(3R)-3-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-fluorophenyl]formamido}pentanoic acid
2171192-80-4
100mg
$2963.0 2023-09-24
Enamine
EN300-1575555-0.1g
(3R)-3-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-fluorophenyl]formamido}pentanoic acid
2171192-80-4
0.1g
$2963.0 2023-06-04

(3R)-3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-fluorophenylformamido}pentanoic acid 関連文献

(3R)-3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-fluorophenylformamido}pentanoic acidに関する追加情報

Introduction to (3R)-3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-fluorophenylformamido}pentanoic Acid (CAS No. 2171192-80-4)

(3R)-3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-fluorophenylformamido}pentanoic acid is a specialized compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by its CAS number 2171192-80-4, belongs to a class of molecules that exhibit promising properties for drug development. The intricate molecular architecture of this compound, characterized by a pentanoic acid backbone and functional groups such as fluorenylmethoxycarbonyl and fluorophenyl, makes it a subject of intense research interest.

The< strong>fluorenylmethoxycarbonyl (Fmoc) moiety is a critical component in this molecule, often used in peptide synthesis as an protecting group for amino acids. However, in the context of this compound, it may contribute to enhanced stability and bioavailability, which are essential factors in drug design. The presence of a< strong>fluorophenyl group introduces additional electronic and steric effects that can influence the compound's interactions with biological targets. These features make (3R)-3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-fluorophenylformamido}pentanoic acid a versatile candidate for further exploration in medicinal chemistry.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of such complex molecules with greater accuracy. Studies have shown that the< strong>pentanoic acid moiety can enhance the solubility and pharmacokinetic properties of drugs, making them more effective when administered orally or intravenously. The combination of these structural elements in (3R)-3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-fluorophenylformamido}pentanoic acid suggests that it may exhibit multiple modes of interaction with biological targets, potentially leading to synergistic effects in therapeutic applications.

In the realm of drug discovery, the development of novel scaffolds that can modulate biological pathways is crucial. The unique structural features of (3R)-3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-fluorophenylformamido}pentanoic acid position it as a promising candidate for further investigation. Researchers are particularly interested in its potential as an intermediate in the synthesis of more complex molecules with enhanced pharmacological properties. The use of advanced synthetic techniques has allowed for the efficient preparation of this compound, facilitating its incorporation into various drug development pipelines.

The< strong>CAS number 2171192-80-4 provides a unique identifier for this compound, ensuring consistency and accuracy in scientific literature and patent filings. This standardized nomenclature is essential for researchers who need to reference specific chemical entities in their work. The compound's molecular formula and structural details have been thoroughly characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These data have confirmed the identity and purity of (3R)-3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-fluorophenylformamido}pentanoic acid, paving the way for further biochemical studies.

The field of medicinal chemistry is continuously evolving, with new methodologies and technologies emerging at a rapid pace. The synthesis and characterization of compounds like (3R)-3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-fluorophenylformamido}pentanoic acid benefit from these advancements, allowing for more efficient and precise modifications to molecular structures. This has led to the discovery of novel therapeutic agents with improved efficacy and reduced side effects. The potential applications of this compound span various therapeutic areas, including oncology, inflammation, and neurodegenerative diseases.

In conclusion, (3R)-3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-fluorophenylformamido}pentanoic acid represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential biological activities make it a valuable candidate for further research and development. As scientists continue to explore new frontiers in drug discovery, compounds like this one will play a crucial role in shaping the future of medicine. The ongoing investigation into its pharmacological properties holds promise for the development of innovative treatments that can address unmet medical needs.

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